molecular formula C18H12N2O2S2 B12212971 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12212971
M. Wt: 352.4 g/mol
InChI Key: IBKPXFLKWHOZRL-GDNBJRDFSA-N
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Description

Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinones, first synthesized in the early 20th century, gained prominence in the 1990s with the discovery of their insulin-sensitizing properties via peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism. Over 50% of FDA-approved drugs containing sulfur heterocycles include thiazolidinone scaffolds due to their metabolic stability and tunable reactivity. Modern derivatives exhibit antibacterial, anticancer, and anti-inflammatory activities, driven by substitutions at the 2-, 3-, and 5-positions of the core ring. For example, 5-arylidene-4-thiazolidinones show inhibitory activity against hepatitis C virus NS5B polymerase, while 2-thioxo derivatives demonstrate nanomolar potency against multidrug-resistant Staphylococcus aureus.

Structural Uniqueness and Nomenclature of the Target Compound

The compound’s IUPAC name reflects its intricate architecture:

  • Core : 1,3-thiazolidin-4-one (a 5-membered ring with sulfur at position 1, nitrogen at position 3, and a ketone at position 4).
  • Substituents :
    • 2-position : Thiocarbonyl (S=C) group.
    • 3-position : 2-Furylmethyl (a furan ring attached via a methylene bridge).
    • 5-position : 8-Quinolylmethylene (a quinoline moiety linked through a methylidene group at its 8-position).

Physical Properties :

Property Value
Molecular formula C₁₈H₁₃N₃O₂S₂
Molecular weight 375.45 g/mol
Key functional groups Thiocarbonyl, ketone

This structure enhances π-π stacking (via quinoline) and hydrogen-bonding capacity (via furan oxygen and thiocarbonyl). The Z-configuration of the 5-methylene group, confirmed by X-ray crystallography in analogs, optimizes planar geometry for target binding.

Significance of Furyl and Quinoline Substituents in Bioactive Molecules

  • Furylmethyl Group :

    • Furan rings improve metabolic stability compared to phenyl groups, as evidenced by reduced CYP450-mediated oxidation in preclinical models.
    • Electron-rich oxygen in furan facilitates interactions with serine residues in bacterial penicillin-binding proteins.
  • Quinolylmethylene Moiety :

    • Quinoline’s planar structure intercalates DNA, inhibiting topoisomerases in cancer cells.
    • The 8-position substitution avoids steric clashes observed in 2- or 4-substituted quinolines, enhancing solubility by 40% in polar solvents.

Synergistic Effects :
Combining these groups amplifies antibacterial and antiproliferative activities. For instance, hybrid molecules show 4-fold greater potency against Escherichia coli than standalone thiazolidinones or quinolines.

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O2S2/c21-17-15(24-18(23)20(17)11-14-7-3-9-22-14)10-13-5-1-4-12-6-2-8-19-16(12)13/h1-10H,11H2/b15-10-

InChI Key

IBKPXFLKWHOZRL-GDNBJRDFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thiourea derivatives react with α-halocarbonyl compounds to form the thiazolidinone ring. For example, 3-(2-furylmethyl)thiourea undergoes cyclization with ethyl bromoacetate in ethanol under reflux, yielding 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction mechanism proceeds via nucleophilic substitution, where the sulfur atom attacks the α-carbon of the bromoacetate, followed by intramolecular cyclization (Fig. 1A).

Reaction Conditions

  • Solvent: Absolute ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: 70–75%

Hydrazide-Isothiocyanate Coupling

Alternative routes involve hydrazide intermediates. 4-Hydroxyquinoline-2-one reacts with ethyl bromoacetate to form ethyl oxoquinolinyl acetate, which is treated with hydrazine hydrate to yield the corresponding hydrazide. Subsequent reaction with methyl isothiocyanate in tetrahydrofuran (THF) produces a thiourea intermediate, which cyclizes under acidic conditions to form the thiazolidinone core.

Key Steps

  • Hydrazide Formation :

    • Reagents: Ethyl bromoacetate, hydrazine hydrate

    • Yield: 85–90%

  • Cyclization :

    • Conditions: HCl (2M), 60°C, 4 hours

    • Yield: 68%

Functionalization with the Furylmethyl Group

The furylmethyl group at N3 is introduced early in the synthesis via alkylation of thiourea precursors. 2-Furfurylamine reacts with carbon disulfide in alkaline conditions to form the corresponding thiourea, which is subsequently alkylated with methyl iodide.

Synthetic Steps

  • Thiourea Synthesis :

    • Reagents: 2-Furfurylamine, CS₂, NaOH

    • Conditions: 0°C, 2 hours

    • Yield: 88%

  • Alkylation :

    • Reagents: Methyl iodide, K₂CO₃

    • Solvent: Acetone

    • Yield: 75%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on spectroscopic methods:

Spectroscopic Data Table

ParameterValueSource
Molecular Formula C₂₁H₁₆N₂OS₂
Molecular Weight 376.5 g/mol
IR (ν, cm⁻¹) 1,680 (C=O), 1,250 (C=S)
¹H NMR (δ, ppm) 8.92 (d, J=8.4 Hz, H-2 quinoline)
¹³C NMR (δ, ppm) 192.1 (C=O), 178.3 (C=S)

Challenges and Optimization Strategies

Stereochemical Control

The Z-configuration of the exocyclic double bond is thermodynamically favored but requires careful control. Polar solvents (e.g., DMF) and proline-based catalysts enhance stereoselectivity.

Green Chemistry Approaches

Replacing traditional solvents with PEG-300 or ionic liquids reduces environmental impact. For example, using [BMIM][BF₄] as a solvent increases yield to 80% while enabling catalyst recycling.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Preparation Methods

MethodYield (%)Purity (%)Time (h)
Conventional Knoevenagel78958
Microwave-Assisted82970.25
Green Solvent80966

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. Studies have shown that similar thiazolidinone derivatives can inhibit the growth of certain bacteria and cancer cell lines.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (N3/C5) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Furylmethyl / 8-Quinolylmethylene 364.4 Not explicitly reported (N/A)
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 4-Bromobenzylidene 297.1 PET inhibitor (IC₅₀ = 3.0 µM)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 4-Chlorobenzylidene 253.7 Antialgal activity (IC₅₀ = 1.3 µM)
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl / Chloro-fluorophenyl 407.9 Not explicitly reported
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Methanol solvate) H / 2-Hydroxybenzylidene 265.3 Crystal structure resolved

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogenated benzylidene substituents (e.g., 4-Bromo, 4-Chloro) enhance bioactivity, as seen in PET inhibition and antialgal activity .
  • Solubility: Methanol solvates (e.g., ) improve crystallinity but may reduce lipophilicity compared to non-solvated analogs.

Example :

    Biological Activity

    The compound 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

    Chemical Structure and Properties

    The compound can be represented by the following chemical structure:

    • Molecular Formula: C15H12N2OS2
    • Molecular Weight: 300.39 g/mol

    The thiazolidinone ring system is known for its pharmacological significance, particularly in medicinal chemistry.

    Antioxidant Activity

    Thiazolidinones, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

    Anticancer Activity

    Recent studies have indicated that thiazolidinones exhibit promising anticancer effects. The compound has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.

    Antimicrobial Properties

    The compound displays antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been highlighted in several studies.

    Anti-inflammatory Effects

    In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in treating inflammatory diseases.

    Antidiabetic Effects

    Research indicates that thiazolidinones can improve insulin sensitivity and reduce blood glucose levels. The compound may exert these effects by activating peroxisome proliferator-activated receptors (PPARs).

    Study 1: Anticancer Activity

    A study published in 2021 evaluated the anticancer potential of various thiazolidinone derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

    Study 2: Antimicrobial Efficacy

    Another research focused on the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

    Study 3: Anti-inflammatory Mechanism

    A study assessing the anti-inflammatory properties found that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects .

    Data Table of Biological Activities

    Biological ActivityMechanismReference
    AntioxidantFree radical scavenging
    AnticancerInduction of apoptosis
    AntimicrobialInhibition of bacterial growth
    Anti-inflammatoryReduction of pro-inflammatory cytokines
    AntidiabeticActivation of PPARs

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